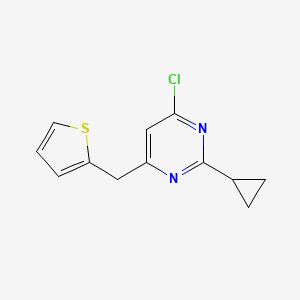

4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine

Overview

Description

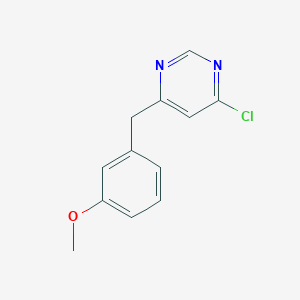

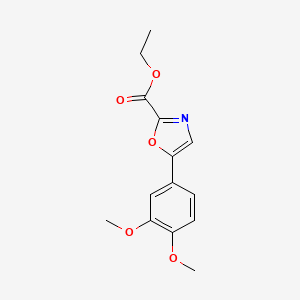

4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2S. It is offered by various chemical suppliers .

Molecular Structure Analysis

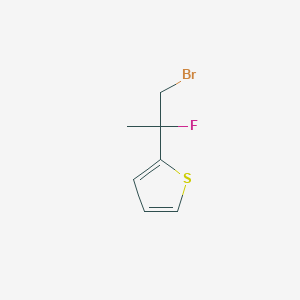

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . The molecular structure of 4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine would include this thiophene ring, a pyrimidine ring, and a cyclopropyl group.Scientific Research Applications

Nonlinear Optical (NLO) Properties and Electronic Applications

Thiophene and pyrimidine derivatives have been explored for their potential in nonlinear optical (NLO) applications due to their promising electronic properties. The study by Hussain et al. (2020) on thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and others, highlighted their considerable NLO character, recommending them for optoelectronic high-tech applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to investigate their structural parameters, electronic properties, and NLO responses, demonstrating the significant potential of thiopyrimidine derivatives in the field of nonlinear optics and possibly in the development of new optoelectronic materials (Hussain et al., 2020).

Charge Transfer Materials

The electronic and photophysical properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives have been modeled for efficient charge transfer, showcasing their potential as materials with enhanced electron transfer properties. This research suggests that these derivatives might compare favorably with commonly used materials such as pentacene and tris(8-hydroxyquinolinato)aluminum, indicating their applicability in electronic devices and possibly organic photovoltaics (Irfan, 2014).

Antimicrobial and Anti-inflammatory Agents

The exploration of thienopyrimidine derivatives for their antimicrobial and anti-inflammatory activities has been a significant area of research. Studies have synthesized and tested various thieno[2,3-d]pyrimidine heterocyclic compounds, revealing remarkable activity against fungi, bacteria, and inflammation. These findings suggest the potential of these compounds in developing new antimicrobial and anti-inflammatory drugs, highlighting the importance of structural modification in enhancing biological activity (Tolba et al., 2018).

Drug Synthesis Intermediates

Pyrimidine derivatives, including those structurally related to the compound of interest, serve as critical intermediates in synthesizing small molecule anticancer drugs. The development of rapid synthesis methods for these intermediates, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, underlines their role in the pharmaceutical industry, providing a pathway to more efficient drug production processes (Kou & Yang, 2022).

properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2S/c13-11-7-9(6-10-2-1-5-16-10)14-12(15-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVFOMSFWYBWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)

![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)